

Application Notes and Protocols for Zabedosertib In Vitro Assays

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Compound of Interest					
Compound Name:	Zabedosertib				
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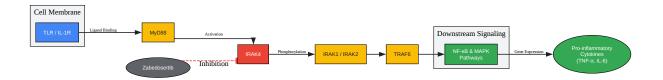
Introduction

Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical protein kinase involved in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are key components of the innate immune system.[4][5] By inhibiting IRAK4, **Zabedosertib** effectively modulates immune responses, demonstrating significant anti-inflammatory properties.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacokinetic profile of **Zabedosertib**.

Mechanism of Action: IRAK4 Signaling Pathway

Upon activation by ligands such as lipopolysaccharides (LPS) or interleukins, TLRs and IL-1Rs recruit the adaptor protein MyD88.[4][5] This recruitment leads to the activation of IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This cascade ultimately activates downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] **Zabedosertib** exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby blocking this signaling cascade.





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Caption: Zabedosertib inhibits the IRAK4 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro data for **Zabedosertib** across various assays.

Table 1: Biochemical and Cellular Potency of Zabedosertib



Assay Type	Cell Line/Syste m	Stimulant	Measured Endpoint	IC50	Reference
Biochemical	Purified IRAK4 Enzyme	ATP (1 mM)	IRAK4 Kinase Activity	3.55 nM	[1]
Cellular	THP-1 Cells	LPS	TNF-α Release	2.3 μΜ	[4][6]
Cellular	Human Whole Blood	TLR7/8 Agonist (R848)	IL-6 Release	~80% target occupancy at 120 mg twice daily	[2][7]
Cellular	Various	IL-β, LPS, Imiquimod	Inflammatory Cytokine Secretion (IL- 1, IFN-γ, TNF-α, IL-17)	Effective at 500 nM	[1]

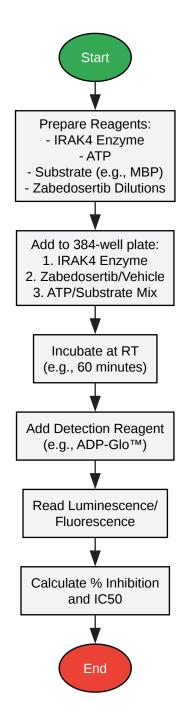
Table 2: In Vitro ADME & Pharmacokinetic Profile of Zabedosertib

Assay Type	System	Parameter	Result	Reference
Permeability	Caco-2 Cells	Efflux Ratio	High (Specific value not publicly available)	[4][7]
Metabolic Stability	Rat Hepatocytes	Stability	Stable	[4][6]
CYP Inhibition	Human Cytochrome P450 Isozymes (3A4, 1A2, 2C8, 2C9, 2D6)	Inhibition at 10 μΜ	No evidence of inhibition	[4][6]



Experimental Protocols Biochemical IRAK4 Inhibition Assay

This assay quantifies the direct inhibitory effect of **Zabedosertib** on the kinase activity of purified IRAK4 enzyme.



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Caption: Workflow for a biochemical IRAK4 inhibition assay.

Methodology:

• Reagent Preparation:

- Prepare a stock solution of **Zabedosertib** in 100% DMSO. Create a serial dilution series of **Zabedosertib** in assay buffer.
- Dilute recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[8]
- Prepare an ATP solution at the desired concentration (e.g., 1 mM) in kinase buffer.[4]

Assay Procedure:

- Add the diluted IRAK4 enzyme to the wells of a microplate.
- Add the Zabedosertib dilutions or vehicle (DMSO) to the respective wells.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

 Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the luminescence, which is proportional to the amount of ADP generated and thus, the kinase activity.[8]

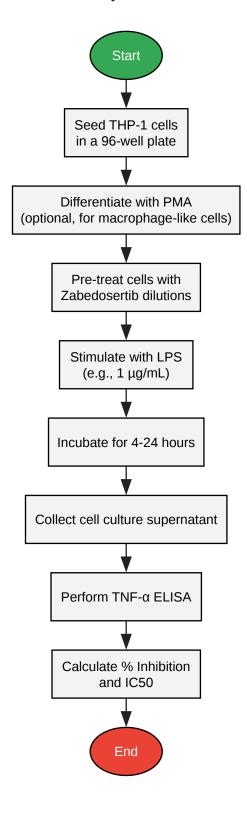
Data Analysis:

- Calculate the percent inhibition of IRAK4 activity for each Zabedosertib concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.



Cellular TNF- α Release Assay in LPS-Stimulated THP-1 Cells

This assay measures the ability of **Zabedosertib** to inhibit the production and release of the pro-inflammatory cytokine TNF- α from monocytic cells stimulated with LPS.





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Caption: Workflow for TNF- α release assay in THP-1 cells.

Methodology:

- · Cell Culture:
 - Culture human THP-1 monocytic cells in appropriate media.
 - Seed the cells into a 96-well plate at a suitable density.
 - For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate
 (PMA) for 48 hours, followed by a 24-hour incubation in PMA-free medium.
- Compound Treatment and Stimulation:
 - Pre-incubate the cells with serial dilutions of **Zabedosertib** or vehicle for a specified time (e.g., 2 hours).
 - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[9]
 - Incubate the plate for an appropriate duration (e.g., 4 to 24 hours).[10]
- TNF-α Quantification:
 - Centrifuge the plate to pellet the cells and carefully collect the supernatant.
 - Quantify the concentration of TNF-α in the supernatant using a commercially available
 ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - \circ Calculate the percent inhibition of TNF- α release for each **Zabedosertib** concentration compared to the LPS-stimulated vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the
 Zabedosertib concentration.



Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption and potential for active efflux of a compound.

Methodology:

- Cell Culture:
 - Seed Caco-2 cells onto semi-permeable inserts in a transwell plate.
 - Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[1]
- Monolayer Integrity Check:
 - Assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.
- · Permeability Measurement:
 - The assay measures the transport of the compound from the apical (A) to the basolateral
 (B) side, and from the basolateral (B) to the apical (A) side.
 - Add Zabedosertib to either the apical or basolateral compartment (the donor side).
 - At specified time points, collect samples from the opposite compartment (the receiver side).
- Quantification and Analysis:
 - Analyze the concentration of Zabedosertib in the collected samples using LC-MS/MS.
 - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
 - The efflux ratio is calculated as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.



Hepatocyte Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver cells.

Methodology:

- Hepatocyte Preparation:
 - Thaw cryopreserved hepatocytes (e.g., rat or human) and dilute them to the desired cell density in incubation medium.
- Assay Procedure:
 - Incubate the hepatocyte suspension with Zabedosertib at a specific concentration (e.g., 1 μM) at 37°C.[5]
 - At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[4]
 - Terminate the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
- Analysis:
 - Centrifuge the samples to pellet cell debris.
 - Analyze the supernatant for the remaining concentration of the parent compound (Zabedosertib) using LC-MS/MS.
- Data Interpretation:
 - Plot the percentage of **Zabedosertib** remaining against time.
 - From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5] These values are indicative of how quickly the compound is metabolized by the liver.



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